An In-depth Technical Guide to the Physicochemical Properties of 1,1-Bis(phenylsulfonyl)ethylene
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Bis(phenylsulfonyl)ethylene
Introduction
1,1-Bis(phenylsulfonyl)ethylene, a geminal disulfone, is a highly versatile and reactive Michael acceptor and dienophile that has garnered significant interest in the fields of organic synthesis and drug development. Its unique electronic properties, arising from the two strongly electron-withdrawing phenylsulfonyl groups attached to the same vinylic carbon, render the double bond exceptionally electrophilic. This heightened reactivity makes it a valuable reagent for the construction of complex molecular architectures, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the core physicochemical properties of 1,1-Bis(phenylsulfonyl)ethylene, offering insights into its spectroscopic signature, reactivity, and handling. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical knowledge of this important synthetic building block.
Core Physicochemical Properties
1,1-Bis(phenylsulfonyl)ethylene is a white to off-white crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₄S₂ | [1][2][3] |
| Molecular Weight | 308.37 g/mol | [1][2][3] |
| Melting Point | 124-126 °C | [1][2][3] |
| Appearance | White to faint yellow powder | [2] |
| Solubility | Soluble in toluene; specific quantitative data in common organic solvents is not readily available in the literature. | [qualitative observations] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 1,1-Bis(phenylsulfonyl)ethylene. While high-resolution spectra for this specific isomer are not widely published, the expected spectral features can be inferred from its structure and comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two vinylic protons, being geminal and chemically equivalent, should appear as a singlet. The chemical shift of this singlet is anticipated to be significantly downfield (likely in the range of 7.0-7.5 ppm in CDCl₃) due to the strong deshielding effect of the two adjacent sulfonyl groups. The ten aromatic protons of the two phenyl rings would likely appear as a complex multiplet in the aromatic region (typically 7.5-8.0 ppm).
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¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The vinylic carbons are expected to have distinct chemical shifts. The carbon bearing the two sulfonyl groups (C1) would be significantly deshielded, while the terminal methylene carbon (C2) would also be influenced by the electron-withdrawing nature of the adjacent sulfonylated carbon. The aromatic carbons will appear in the typical aromatic region (around 120-140 ppm), with the ipso-carbons (the carbons attached to the sulfur atoms) showing distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 1,1-Bis(phenylsulfonyl)ethylene is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
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S=O stretching: Strong, characteristic absorption bands for the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
-
C=C stretching: A band corresponding to the carbon-carbon double bond stretch should be present, though its intensity may be variable.
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C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the vinylic C-H stretches will also appear in this region.
-
C-S stretching: Absorptions corresponding to the carbon-sulfur bonds are also expected, typically in the fingerprint region.
Reactivity and Mechanistic Insights
The pronounced electrophilicity of the double bond in 1,1-bis(phenylsulfonyl)ethylene governs its reactivity, making it a potent Michael acceptor and a reactive dienophile in Diels-Alder reactions.
Michael Addition Reactions
1,1-Bis(phenylsulfonyl)ethylene readily undergoes Michael addition with a wide range of soft nucleophiles, including amines, thiols, and stabilized carbanions. The reaction proceeds via a conjugate addition mechanism where the nucleophile attacks the β-carbon of the double bond. The resulting carbanion is stabilized by the two adjacent electron-withdrawing phenylsulfonyl groups.
Caption: Generalized mechanism of Michael addition to 1,1-Bis(phenylsulfonyl)ethylene.
This reactivity has been exploited in the synthesis of various complex molecules, including α,α-disubstituted alpha-amino acid derivatives[2].
Diels-Alder Reactions
As a highly electron-deficient alkene, 1,1-bis(phenylsulfonyl)ethylene is an excellent dienophile in [4+2] cycloaddition reactions. It reacts readily with a variety of dienes to form six-membered rings. The high reactivity often allows these reactions to proceed under mild conditions.
Caption: Schematic of the Diels-Alder reaction with 1,1-Bis(phenylsulfonyl)ethylene.
Experimental Protocols
Synthesis of 1,1-Bis(phenylsulfonyl)ethylene
A reported synthesis of 1,1-bis(phenylsulfonyl)ethylene involves the reaction of paraformaldehyde with an arylsulfonyl methane derivative[4].
Step-by-step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add paraformaldehyde (2.6 g, 28.9 mmol) and methanol (22 mL).
-
Heat the slurry to reflux (80 °C) until the solution becomes transparent.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the corresponding arylsulfonyl methane (e.g., bis(phenylsulfonyl)methane) (7.1 mmol) in 1,4-dioxane (14 mL).
-
Add the arylsulfonyl methane solution dropwise to the cooled paraformaldehyde solution at 0 °C and stir for 15 minutes.
-
Add water to the reaction flask. After 5 minutes, collect the resulting white solid via vacuum filtration.
-
Dry the solid over P₂O₅ to yield the product (reported yield: 96%)[4].
Caption: Workflow for the synthesis of 1,1-Bis(phenylsulfonyl)ethylene.
Purification by Recrystallization
Purification of the crude product can be achieved by recrystallization from a suitable solvent system.
General Procedure:
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature (e.g., ethanol, or a mixture like ethyl acetate/hexanes)[5][6].
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For maximum recovery, the flask can be further cooled in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Drug Development and Asymmetric Synthesis
The unique reactivity of 1,1-bis(phenylsulfonyl)ethylene makes it a valuable tool in the synthesis of complex molecules with potential biological activity. Its use in the enantioselective organocatalytic addition of oxazolones provides a convenient route to quaternary α-amino acids, which are important building blocks in medicinal chemistry[7][8][9]. The resulting adducts can be further elaborated into a variety of chiral structures.
Safety and Handling
1,1-Bis(phenylsulfonyl)ethylene is a combustible solid[1][2]. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a dust mask[1][2]. Store in a cool, dry place away from ignition sources.
References
-
Supporting Information - ScienceOpen. [Link]
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Unveiling the Use of 1,1-Bis(triflyl)ethylene as CF3SO2CH=CH2 Source with the Assistance of (n-Bu)4NF: Synthesis of 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enes | Organic Letters - ACS Publications. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins - ADDI. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262). [Link]
-
Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins | The Journal of Organic Chemistry - ACS Publications. [Link]
-
1,2‐Bis(phenylsulfonyl)ethylene | Request PDF - ResearchGate. [Link]
-
Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins | The Journal of Organic Chemistry. [Link]
-
Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins - PMC - PubMed Central. [Link]
-
N-Heterocyclic Carbene-Catalyzed Rearrangements of Vinyl Sulfones - The Royal Society of Chemistry. [Link]
-
Bis(sulfonyl) ethylenes as ethyl cation surrogates. - ResearchGate. [Link]
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PubMed Central. [Link]
-
How To Recrystallize A Solid - YouTube. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. 1,1-Bis(phenylsulfonyl)ethylene = 98.0 CH 39082-53-6 [sigmaaldrich.com]
- 3. 1,1-Bis(phenylsulfonyl)ethylene = 98.0 CH 39082-53-6 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. addi.ehu.es [addi.ehu.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
